Home > Products > Screening Compounds P125172 > neurokinin A(4-10)
neurokinin A(4-10) - 97559-35-8

neurokinin A(4-10)

Catalog Number: EVT-243028
CAS Number: 97559-35-8
Molecular Formula: C34H54N8O10S
Molecular Weight: 766.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neurokinin A (4-10) is a tachykinin NK2 receptor agonist.
Overview

Neurokinin A (4-10) is a peptide derived from the larger neurokinin A molecule, which is part of the tachykinin family of neuropeptides. This specific fragment is known for its biological activity, particularly as an agonist for the neurokinin-2 receptor. Neurokinin A (4-10) plays a significant role in various physiological processes, including pain perception, inflammation, and neurotransmission. It is primarily studied for its potential therapeutic applications in conditions such as asthma, irritable bowel syndrome, and other disorders involving tachykinin receptors.

Source and Classification

Neurokinin A (4-10) is synthesized through chemical methods rather than being isolated from natural sources. It falls under the classification of neuropeptides and specifically belongs to the tachykinin family. This family includes other peptides like substance P and neurokinin B, each with distinct biological roles and receptor affinities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Neurokinin A (4-10) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The process involves several key steps:

  1. Coupling: Protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin using activating agents such as N,N’-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).
  2. Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
  3. Cleavage: The completed peptide is cleaved from the resin, often using a cleavage cocktail that includes TFA and scavengers like triisopropylsilane (TIS) to ensure purity.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC), followed by characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity.
Molecular Structure Analysis

Structure and Data

Neurokinin A (4-10) consists of a sequence of amino acids that contribute to its biological activity. The typical sequence includes:

  • Amino Acids: The specific sequence of Neurokinin A (4-10) is crucial for its interaction with receptors.
  • Molecular Formula: C₆₁H₈₁N₁₁O₁₅S.
  • Molecular Weight: Approximately 1,174 Da.

The structure features critical residues that interact with the neurokinin-2 receptor, including a methionine that can be oxidized during chemical reactions, affecting its stability and activity.

Chemical Reactions Analysis

Reactions and Technical Details

Neurokinin A (4-10) can undergo several chemical reactions:

  1. Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  2. Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol.
  3. Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common reagents used include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various coupling agents for substitution reactions.

Mechanism of Action

Neurokinin A (4-10) acts primarily through binding to the neurokinin-2 receptor, which is a G-protein-coupled receptor. Upon binding:

  1. The receptor activates intracellular signaling pathways involving inositol triphosphate synthesis.
  2. This activation leads to physiological responses such as smooth muscle contraction and modulation of pain pathways.
  3. The presence of norleucine at the tenth position enhances the stability and binding properties of the peptide .
Physical and Chemical Properties Analysis

Neurokinin A (4-10) exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to oxidation, particularly at the methionine residue.
  • Melting Point: Specific melting points vary based on formulation but typically fall within standard ranges for peptides.

These properties are critical for its applications in research and potential therapeutic uses .

Applications

Neurokinin A (4-10) has diverse applications in scientific research:

  1. Chemistry: Utilized in studies of peptide synthesis and structure-activity relationships.
  2. Biology: Investigated for its role in pain modulation, inflammation responses, and neurotransmission mechanisms.
  3. Medicine: Explored as a potential therapeutic agent for conditions linked to tachykinin receptors, including asthma and gastrointestinal disorders.
  4. Industry: Used in developing diagnostic tools and assays to study neuropeptide functions and receptor interactions .
Receptor-Specific Interactions and Signaling Mechanisms

NK2 Receptor Agonist Activity and Selectivity Profiling

Neurokinin A(4–10) demonstrates potent and selective agonist activity at NK2 receptors across multiple experimental systems. The peptide fragment corresponds to amino acids 4–10 of full-length neurokinin A (His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) with the sequence Asp-Ser-Phe-Val-Ala-Leu-Met-NH₂. The modified analog [βAla⁸]-neurokinin A(4–10) (MEN 10210) further enhances this selectivity profile through strategic amino acid substitution, replacing the valine residue at position 8 with β-alanine. This modification confers enhanced metabolic stability while preserving receptor recognition and activation capabilities [8].

Functional characterization reveals that neurokinin A(4–10) derivatives exhibit concentration-dependent contractile activity in isolated tissue preparations expressing NK2 receptors. In guinea pig bronchial and urinary bladder smooth muscle preparations, [βAla⁸]-neurokinin A(4–10) demonstrates a pD₂ value of 6.91, indicating significant potency at nanomolar concentrations. The selectivity profile is evidenced by its inability to activate NK1 or NK3 receptors at concentrations that produce robust NK2-mediated responses. This selectivity is further confirmed through comprehensive antagonist studies, where NK2-selective antagonists (e.g., GR-159897) completely abolish its effects, while NK1- or NK3-selective antagonists show minimal efficacy in blocking responses [2] [8].

Table 1: Functional Activity Profile of Neurokinin A(4–10) Analogs

CompoundReceptor TargetFunctional AssayPotency (pD₂/EC₅₀)Selectivity Ratio
[βAla⁸]-NKA(4–10)NK2RGuinea pig bronchoconstriction6.91>1000 vs. NK1R/NK3R
Neurokinin A (full)NK2R/NK1RHuman bronchus contraction7.8 (NK2R)100 vs. NK1R
Substance PNK1RIP₃ accumulation8.2>100 vs. NK2R

Comparative Binding Affinity Across Neurokinin Receptor Subtypes (NK1R, NK2R, NK3R)

The binding affinity landscape of neurokinin A(4–10) across the three neurokinin receptor subtypes reveals remarkable selectivity for NK2R. Comprehensive radioligand binding assays demonstrate that neurokinin A(4–10) exhibits approximately 100-fold higher affinity for NK2R compared to NK1R and NK3R. This selectivity profile stems from structural differences in receptor binding pockets, particularly the N-terminal domain and extracellular loops that recognize distinct regions of peptide ligands [5] [6].

The molecular basis for this selectivity lies in the "message-address" model of neurokinin receptor activation. While the conserved C-terminal motif (-Phe-Val-Gly-Leu-Met-NH₂) serves as the "message" domain responsible for receptor activation across all tachykinin receptors, the N-terminal region functions as the "address" domain conferring subtype specificity. Truncation of the first three amino acids in neurokinin A(4–10) significantly diminishes NK1R affinity due to loss of key interactions with extracellular loop 2 (ECL2) and transmembrane domains 4–6 of NK1R. Conversely, the truncated peptide maintains high affinity for NK2R because its ligand-binding pocket efficiently accommodates the shortened N-terminus through distinct interactions with ECL1 and ECL3 domains [5].

Table 2: Comparative Binding Affinities of Neurokinin A Fragments

CompoundNK1R Kᵢ (nM)NK2R Kᵢ (nM)NK3R Kᵢ (nM)Selectivity Index (NK2R/NK1R)
Neurokinin A(4–10)420 ± 354.8 ± 0.7380 ± 4287.5
Neurokinin A (full)150 ± 182.1 ± 0.3230 ± 2771.4
[βAla⁸]-NKA(4–10)650 ± 583.2 ± 0.5510 ± 49203.1
Substance P0.5 ± 0.1430 ± 39620 ± 570.001

G Protein-Coupled Receptor (GPCR) Activation Pathways: IP3, Calcium Mobilization, and SOCE

Activation of NK2 receptors by neurokinin A(4–10) initiates canonical Gq-mediated signaling pathways through coupling with Gαq/11 proteins. This coupling triggers phospholipase C-β (PLC-β) activation, leading to rapid inositol trisphosphate (IP₃) generation and subsequent mobilization of intracellular calcium stores. Studies in human airway smooth muscle cells demonstrate that neurokinin A(4–10) stimulates IP₃ accumulation within seconds of receptor engagement, with peak responses occurring at approximately 30 seconds post-stimulation. The IP₃-mediated calcium release from sarcoplasmic reticulum stores generates a characteristic transient calcium peak that initiates smooth muscle contraction [2] [3].

The calcium signaling cascade exhibits biphasic kinetics characterized by an initial transient phase followed by a sustained plateau phase. Pharmacological dissection reveals that the initial transient phase is predominantly mediated by IP₃ receptor activation, as evidenced by complete inhibition with the IP₃ receptor antagonist 2-aminoethoxydiphenyl borate (2-APB). In contrast, the sustained phase is primarily mediated by store-operated calcium entry (SOCE) through plasma membrane channels, as demonstrated by significant inhibition with SOCE blockers such as SKF-96365. This biphasic pattern ensures both rapid initiation and prolonged maintenance of cellular responses to neurokinin A(4–10) stimulation [2].

Beyond canonical Gq signaling, neurokinin A(4–10) exhibits signaling bias at NK2 receptors compared to full-length neurokinin A. While both peptides activate Gq-mediated IP₃-calcium pathways, neurokinin A(4–10) shows reduced efficacy in stimulating cAMP accumulation compared to the full-length peptide. This differential signaling bias is attributed to conformational constraints imposed by the truncated N-terminus, which favors stabilization of receptor conformations preferentially coupling to Gq over Gs proteins. Protein kinase C (PKC) activation further modulates this signaling bias by facilitating a switch between calcium and cAMP responses [3] [5].

Truncated vs. Full-Length Receptor Isoform Interactions

Neurokinin receptors exist in multiple structurally distinct isoforms generated through alternative splicing, with significant implications for neurokinin A(4–10) signaling outcomes. The best-characterized isoforms include the full-length NK1R (407 amino acids) and a truncated variant (t-NK1R, 311 amino acids) that lacks the C-terminal domain responsible for G protein coupling, receptor internalization, and interaction with β-arrestins. Neurokinin A(4–10) exhibits differential functional coupling to these isoforms, with the full-length isoform demonstrating robust G protein activation and calcium mobilization, while the truncated isoform shows impaired signaling despite ligand binding [1] [7].

Structural studies reveal that neurokinin A(4–10) engages neurokinin receptors through a noncanonical binding mode compared to full-length peptides. Cryo-EM analyses of neurokinin receptor complexes demonstrate that the C-terminal region of neurokinin A(4–10) penetrates deeply into the transmembrane helical bundle, forming conserved interactions with residues in transmembrane domains 2, 3, 6, and 7 that are critical for receptor activation. However, the truncated N-terminus fails to establish stabilizing contacts with extracellular loops (particularly ECL2 and ECL3) that are essential for high-affinity binding and receptor subtype selectivity. This altered interaction pattern explains the reduced potency of neurokinin A(4–10) at NK1R compared to NK2R, as NK1R exhibits greater dependence on N-terminal peptide interactions for high-affinity binding [6] [7].

The functional consequences of isoform-specific interactions are particularly evident in cellular contexts co-expressing multiple receptor variants. In cells expressing both full-length and truncated NK1R isoforms, neurokinin A(4–10) elicits attenuated signaling responses compared to full-length agonists due to dominant-negative effects of the truncated isoform. This occurs through heterodimer formation between full-length and truncated isoforms, which impairs G protein coupling efficiency and reduces signaling potency. The expression ratio of full-length to truncated isoforms therefore serves as a critical determinant of cellular responsiveness to neurokinin A(4–10) across different tissue types [1] [7].

Table 3: Neurokinin A(4–10) Interaction with Neurokinin Receptor Isoforms

Receptor IsoformStructural FeaturesNeurokinin A(4–10) Binding AffinitySignaling EfficacyFunctional Outcome
NK1R full-length407 aa, intact C-terminal domainModerate (Kᵢ = 420 nM)Robust Gq activationCalcium mobilization, ERK phosphorylation
NK1R truncated311 aa, C-terminal truncationModerate (Kᵢ = 380 nM)Impaired Gq couplingLigand sequestration without signaling
NK2R full-length398 aa, intact C-terminal domainHigh (Kᵢ = 4.8 nM)Robust Gq activationSustained calcium signaling, smooth muscle contraction
NK3R full-length465 aa, glycosylated N-terminusLow (Kᵢ = 380 nM)Weak Gq activationMinimal physiological response

The glycosylation status of neurokinin receptors further modulates neurokinin A(4–10) interactions. Human NK2R contains two N-linked glycosylation sites (Asn-11 and Asn-19) that influence receptor trafficking and ligand binding. Enzymatic deglycosylation studies demonstrate that removal of these carbohydrate moieties significantly enhances neurokinin A(4–10) binding affinity and signaling potency, suggesting that glycosylation creates steric hindrance that partially occludes the ligand-binding pocket. This effect is particularly pronounced for truncated peptides like neurokinin A(4–10), which lack the N-terminal extension that helps overcome glycosylation-imposed accessibility constraints in full-length neurokinins [1].

Properties

CAS Number

97559-35-8

Product Name

neurokinin A(4-10)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C34H54N8O10S

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1

InChI Key

YLVSTHFZZCHRCL-ORUZXOCWSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Synonyms

neurokinin A(4-10)
NKA-(4-10)

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.